(3-Methoxyphenyl)methanethiol
Overview
Description
(3-Methoxyphenyl)methanethiol: is an organic compound with the molecular formula C8H10OS. It consists of a phenyl ring substituted with a methoxy group at the 3-position and a methanethiol group attached to the same carbon. This compound is known for its distinctive odor and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)methanethiol typically involves the reaction of 3-methoxybenzaldehyde with thiol reagents. One common method is the nucleophilic addition of methanethiol to 3-methoxybenzaldehyde in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through a continuous flow process, where 3-methoxybenzaldehyde and methanethiol are fed into a reactor containing a base catalyst. The reaction mixture is then purified to obtain the desired product.
Chemical Reactions Analysis
(3-Methoxyphenyl)methanethiol: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding thioethers.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Disulfides from oxidation reactions.
Thioethers from reduction reactions.
Substituted phenyl derivatives from electrophilic substitution reactions.
Scientific Research Applications
(3-Methoxyphenyl)methanethiol: is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism by which (3-Methoxyphenyl)methanethiol exerts its effects involves its interaction with biological targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
(3-Methoxyphenyl)methanethiol: is structurally similar to other phenylmethanethiols, such as (4-methoxyphenyl)methanethiol and (2-methoxyphenyl)methanethiol . the position of the methoxy group on the phenyl ring influences the compound's reactivity and biological activity. The 3-position substitution in this compound provides unique chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
(3-methoxyphenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHBAVSWWIYBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444264 | |
Record name | (3-methoxyphenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7166-64-5 | |
Record name | (3-methoxyphenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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